REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O.[ClH:31].CCCCCC>C(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1.[ClH:31]
|
Name
|
tert-butyl 4-(6-fluoroindolin-1-yl)piperidine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2CCN(C2=C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 h (monitor by HPLC)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent and TFA
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned in CH2Cl2/H2O (100 mL/50 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
3N NaOH(aq) was then added slowly until the pH value of aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with CH2Cl2 (100 mL×10)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in Et2O (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for another 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered
|
Type
|
WASH
|
Details
|
washed with 50% Et2O/hexane (30 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2CCN(C2=C1)C1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |